molecular formula C6H11N3O3S B11785535 2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol

2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol

Cat. No.: B11785535
M. Wt: 205.24 g/mol
InChI Key: FQDIWUBOBQKDFU-UHFFFAOYSA-N
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Description

2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methylsulfonyl group, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole derivative.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through sulfonylation reactions, typically using methylsulfonyl chloride in the presence of a base.

    Attachment of the Ethanol Moiety: The ethanol moiety can be attached through alkylation reactions, where an appropriate alkyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethanol moieties.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.

    Substitution: The amino and ethanol groups can participate in nucleophilic substitution reactions.

    Condensation: The compound can undergo condensation reactions with carbonyl compounds to form imines or other condensation products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

    Condensation: Carbonyl compounds such as aldehydes and ketones are used in condensation reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the amino and ethanol groups.

    Reduction: Reduced derivatives of the sulfonyl group.

    Substitution: Substituted pyrazole derivatives.

    Condensation: Condensation products such as imines.

Mechanism of Action

The mechanism of action of 2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and ethanol groups can form hydrogen bonds with target proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Amino-4-(methylsulfonyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C6H11N3O3S

Molecular Weight

205.24 g/mol

IUPAC Name

2-(5-amino-4-methylsulfonylpyrazol-1-yl)ethanol

InChI

InChI=1S/C6H11N3O3S/c1-13(11,12)5-4-8-9(2-3-10)6(5)7/h4,10H,2-3,7H2,1H3

InChI Key

FQDIWUBOBQKDFU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N(N=C1)CCO)N

Origin of Product

United States

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